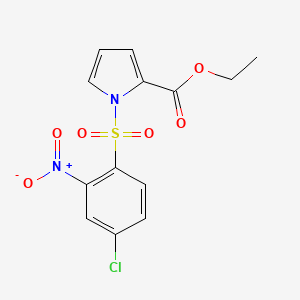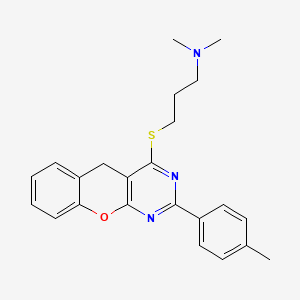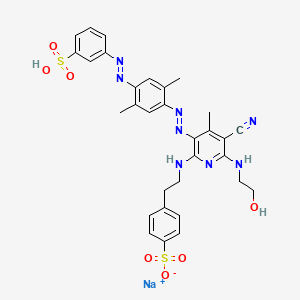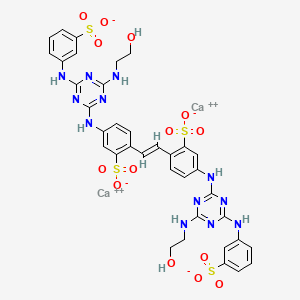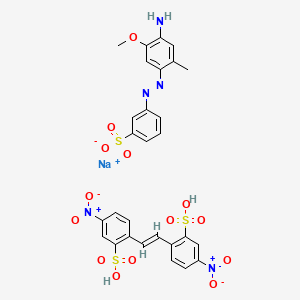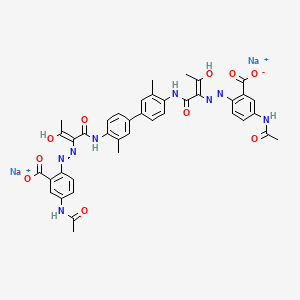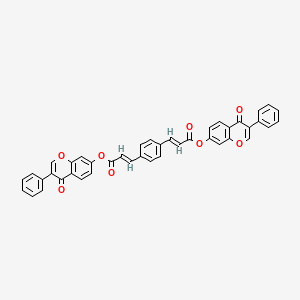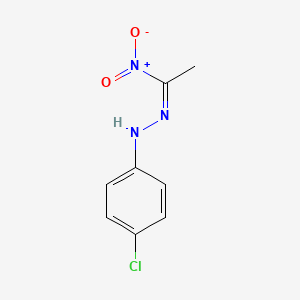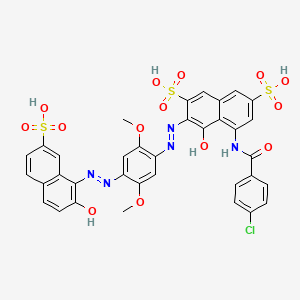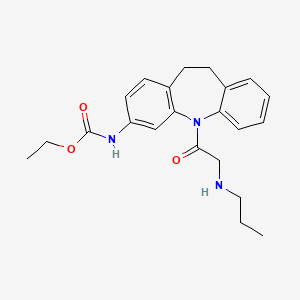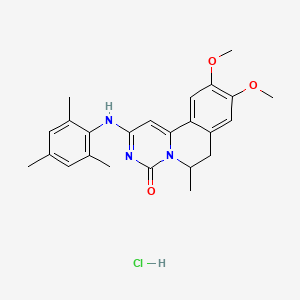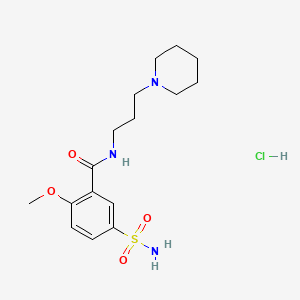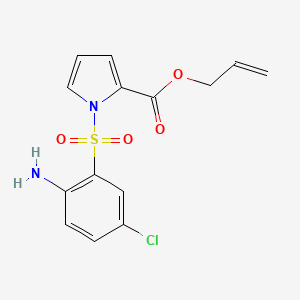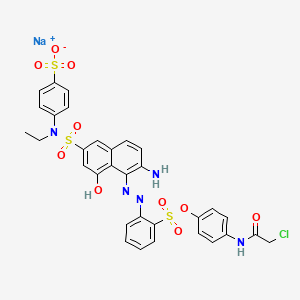
Sodium 1-(4-(chloroacetamido)phenyl) 2-((2-amino-6-((ethyl(4-sulphonatophenyl)amino)sulphonyl)-8-hydroxy-1-naphthyl)azo)benzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-(4-(chloroacetamido)phenyl) 2-((2-amino-6-((ethyl(4-sulphonatophenyl)amino)sulphonyl)-8-hydroxy-1-naphthyl)azo)benzenesulphonate is a complex organic compound with a diverse range of applications in various fields. This compound is known for its unique chemical structure, which includes azo, sulfonate, and chloroacetamido groups, making it a versatile molecule in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-(4-(chloroacetamido)phenyl) 2-((2-amino-6-((ethyl(4-sulphonatophenyl)amino)sulphonyl)-8-hydroxy-1-naphthyl)azo)benzenesulphonate involves multiple steps, including the formation of azo bonds and the introduction of sulfonate groups. The process typically starts with the diazotization of an aromatic amine, followed by coupling with a suitable aromatic compound. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
Sodium 1-(4-(chloroacetamido)phenyl) 2-((2-amino-6-((ethyl(4-sulphonatophenyl)amino)sulphonyl)-8-hydroxy-1-naphthyl)azo)benzenesulphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The chloroacetamido group can undergo nucleophilic substitution reactions, resulting in the formation of different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various azo derivatives, amines, and substituted aromatic compounds. These products have significant applications in dye manufacturing, pharmaceuticals, and chemical research.
Scientific Research Applications
Sodium 1-(4-(chloroacetamido)phenyl) 2-((2-amino-6-((ethyl(4-sulphonatophenyl)amino)sulphonyl)-8-hydroxy-1-naphthyl)azo)benzenesulphonate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential therapeutic properties and used in drug development.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of Sodium 1-(4-(chloroacetamido)phenyl) 2-((2-amino-6-((ethyl(4-sulphonatophenyl)amino)sulphonyl)-8-hydroxy-1-naphthyl)azo)benzenesulphonate involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which can then interact with various enzymes and proteins. The sulfonate groups enhance the compound’s solubility and facilitate its transport within biological systems. The chloroacetamido group can form covalent bonds with nucleophilic sites in proteins, leading to potential therapeutic effects.
Comparison with Similar Compounds
Sodium 1-(4-(chloroacetamido)phenyl) 2-((2-amino-6-((ethyl(4-sulphonatophenyl)amino)sulphonyl)-8-hydroxy-1-naphthyl)azo)benzenesulphonate is unique due to its combination of functional groups, which provide a wide range of chemical reactivity and applications. Similar compounds include:
Sodium 2-((2-amino-6-((ethyl(4-sulphonatophenyl)amino)sulphonyl)-8-hydroxy-1-naphthyl)azo)benzenesulphonate: Lacks the chloroacetamido group, resulting in different reactivity and applications.
Sodium 1-(4-(acetamido)phenyl) 2-((2-amino-6-((ethyl(4-sulphonatophenyl)amino)sulphonyl)-8-hydroxy-1-naphthyl)azo)benzenesulphonate:
These comparisons highlight the unique features of this compound and its versatility in various scientific and industrial applications.
Properties
CAS No. |
90697-54-4 |
|---|---|
Molecular Formula |
C32H27ClN5NaO10S3 |
Molecular Weight |
796.2 g/mol |
IUPAC Name |
sodium;4-[[6-amino-5-[[2-[4-[(2-chloroacetyl)amino]phenoxy]sulfonylphenyl]diazenyl]-4-hydroxynaphthalen-2-yl]sulfonyl-ethylamino]benzenesulfonate |
InChI |
InChI=1S/C32H28ClN5O10S3.Na/c1-2-38(22-10-14-24(15-11-22)50(43,44)45)49(41,42)25-17-20-7-16-26(34)32(31(20)28(39)18-25)37-36-27-5-3-4-6-29(27)51(46,47)48-23-12-8-21(9-13-23)35-30(40)19-33;/h3-18,39H,2,19,34H2,1H3,(H,35,40)(H,43,44,45);/q;+1/p-1 |
InChI Key |
SJTMOIQQBWWNMR-UHFFFAOYSA-M |
Canonical SMILES |
CCN(C1=CC=C(C=C1)S(=O)(=O)[O-])S(=O)(=O)C2=CC(=C3C(=C2)C=CC(=C3N=NC4=CC=CC=C4S(=O)(=O)OC5=CC=C(C=C5)NC(=O)CCl)N)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


